molecular formula C14H18N2O2S B11952079 N'-(Dicyclopropylmethylidene)-4-methylbenzene-1-sulfonohydrazide CAS No. 59819-75-9

N'-(Dicyclopropylmethylidene)-4-methylbenzene-1-sulfonohydrazide

Katalognummer: B11952079
CAS-Nummer: 59819-75-9
Molekulargewicht: 278.37 g/mol
InChI-Schlüssel: HOENATPSLOSMDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclopropyl ketone p-tosylhydrazone is a chemical compound with the molecular formula C14H18N2O2S. It is a derivative of dicyclopropyl ketone, where the ketone group is converted into a tosylhydrazone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of dicyclopropyl ketone p-tosylhydrazone typically involves the reaction of dicyclopropyl ketone with p-toluenesulfonyl hydrazide. The reaction is carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the tosylhydrazone derivative .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: Dicyclopropyl ketone p-tosylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Dicyclopropyl ketone p-tosylhydrazone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of dicyclopropyl ketone p-tosylhydrazone involves its ability to participate in various chemical reactions due to the presence of the tosylhydrazone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Eigenschaften

CAS-Nummer

59819-75-9

Molekularformel

C14H18N2O2S

Molekulargewicht

278.37 g/mol

IUPAC-Name

N-(dicyclopropylmethylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H18N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14(11-4-5-11)12-6-7-12/h2-3,8-9,11-12,16H,4-7H2,1H3

InChI-Schlüssel

HOENATPSLOSMDE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2CC2)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.